2-(Ethylamino)propan-1-ol

Vue d'ensemble

Description

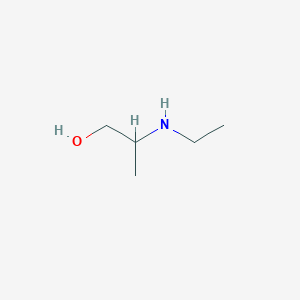

2-(Ethylamino)propan-1-ol is a chemical compound with the molecular formula C5H13NO . It belongs to the class of organic compounds known as alcohols, which are characterized by the presence of one or more hydroxyl (-OH) groups .

Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)propan-1-ol consists of a three-carbon chain (propan-1-ol) with an ethylamino (-NH-C2H5) group attached to the second carbon . The presence of the ethylamino group introduces nitrogen into the molecule, contributing to its unique properties .Physical And Chemical Properties Analysis

2-(Ethylamino)propan-1-ol is a liquid at room temperature . Its molecular weight is 103.16 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility have not been extensively documented .Applications De Recherche Scientifique

Synthesis of New Propanolamines

The compound “2-(Ethylamino)propan-1-ol” is used in the synthesis of new propanolamines . These new propanolamines have been tested for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α1-, α2- and β1-adrenoceptor binding affinity .

Cardiovascular Activity

The compound is used in the synthesis of aminopropan-2-ol derivatives with cardiovascular activity . These derivatives have shown α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol, a drug used in the treatment of cardiovascular diseases .

Proteomics Research

“2-(Ethylamino)propan-1-ol” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Drug Synthesis

This compound is used in drug synthesis. Its unique structure makes it a versatile chemical compound in scientific research.

Enzyme Inhibition Studies

“2-(Ethylamino)propan-1-ol” is used in enzyme inhibition studies. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.

Catalysis Research

The compound is used in catalysis research. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Organic Synthesis

“2-(Ethylamino)propan-1-ol” is used as a solvent or reagent in organic synthesis. Organic synthesis is a method of preparation of organic compounds.

Production of Pharmaceuticals

The compound is used in the production of some pharmaceuticals, such as salbutamol and fenoterol. These are medications used to treat asthma and other lung diseases.

Mécanisme D'action

Target of Action

It is known that alcohols generally interact with a variety of proteins and cellular structures, including enzymes and cell membranes .

Mode of Action

Alcohols typically exert their effects through interactions with their targets, leading to changes in the targets’ structure or function .

Biochemical Pathways

Alcohols can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The effects of alcohols at the molecular and cellular level can vary widely, depending on their specific targets and the concentrations at which they are present .

Propriétés

IUPAC Name |

2-(ethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBGCXQCQVUHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558727 | |

| Record name | 2-(Ethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)propan-1-ol | |

CAS RN |

24417-04-7 | |

| Record name | 2-(Ethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

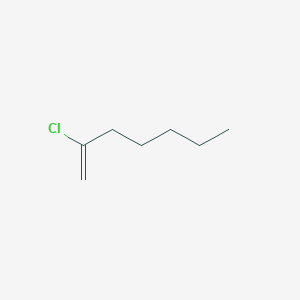

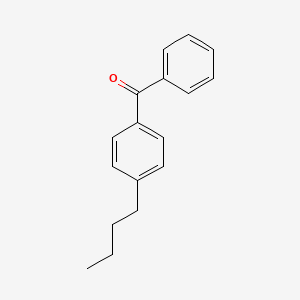

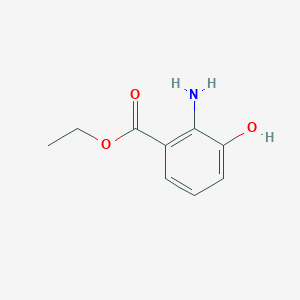

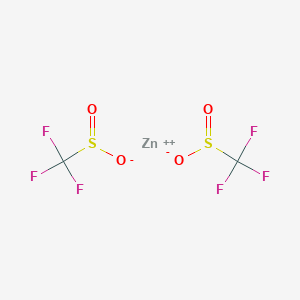

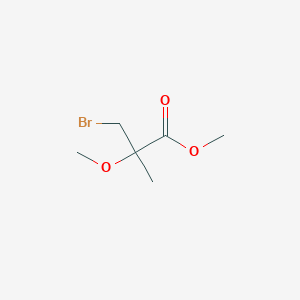

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)